Quinacrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1g in 36 ml water

Slightly soluble in ethanol

Insoluble in alcohol, benzene, chloroform and ether

2.39e-03 g/L

Synonyms

Canonical SMILES

Antiparasitic Properties

Beyond malaria, Quinacrine has shown promise against other parasitic infections. Studies have investigated its effectiveness against Leishmania parasites, which cause leishmaniasis, a disease affecting skin, mucous membranes, and internal organs []. Research suggests Quinacrine may be effective either alone or in combination with other medications for treating the disease [].

Source

DNA Binding and Gene Regulation

Quinacrine exhibits DNA binding properties, allowing it to interact with DNA molecules and potentially influence gene expression []. This characteristic has made it a valuable tool in scientific research for investigating gene function and regulation []. Scientists can use Quinacrine to interfere with specific DNA sequences and observe the resulting cellular or organismal changes, providing insights into gene function.

Source

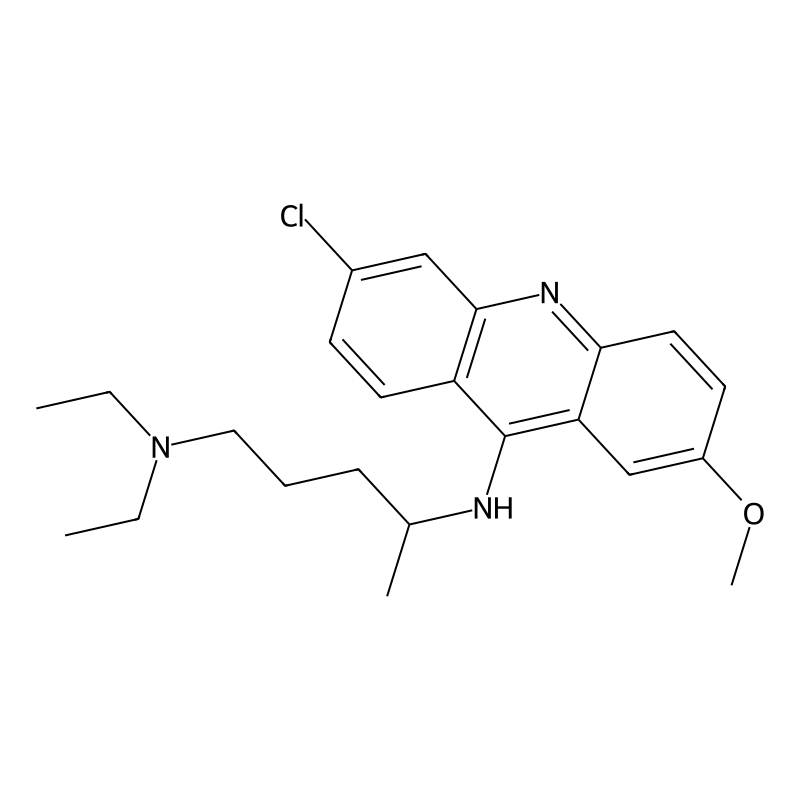

Quinacrine, also known as mepacrine, is an acridine derivative with the IUPAC name 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine. It is primarily recognized for its historical use as an antimalarial agent and its potential applications in treating various diseases, including certain cancers and prion diseases. Quinacrine is usually administered as quinacrine dihydrochloride, a water-soluble form that enhances its clinical utility . The compound exhibits a complex structure characterized by a three-ring heterocyclic system, which contributes to its biological activity.

Quinacrine exhibits a wide range of biological activities. It has been shown to inhibit DNA repair mechanisms and disrupt multiple signaling pathways involved in cancer progression, such as the p53, NF-κB, and AKT pathways . Its ability to bind to nucleoproteins and interfere with electron transport makes it effective against various pathogens, including protozoa like Giardia lamblia . Additionally, quinacrine has been studied for its potential effects on prion proteins, showing promise in preventing prion aggregation in vitro .

The synthesis of quinacrine typically involves several steps starting from simpler organic compounds. One common method includes the Ullmann reaction of p-anisidine with appropriate chlorinated precursors to form the desired acridine structure . The reaction conditions are carefully controlled to facilitate cyclization and substitution at specific positions on the acridine ring. Alternative synthetic routes may involve modifications of existing acridine derivatives to introduce the chloro and methoxy groups essential for quinacrine's activity.

Quinacrine has diverse applications across several fields:

- Antimalarial Treatment: Historically used as an effective treatment against malaria.

- Cancer Therapy: Investigated for its potential as a chemotherapeutic agent due to its ability to inhibit tumor growth through DNA intercalation.

- Prion Disease Research: Studied for its effects on prion proteins, with ongoing clinical trials exploring its efficacy in treating Creutzfeldt–Jakob disease .

- Cell Visualization: Employed as a fluorescent dye for epifluorescent microscopy, particularly useful in visualizing platelets in blood samples .

Quinacrine has been shown to interact with various biological molecules:

- Nucleic Acids: Its binding affinity for DNA varies based on the nucleotide sequence, with higher binding observed in adenine-thymine rich regions compared to guanine-cytosine rich regions .

- Proteins: The compound inhibits proteins involved in multidrug resistance and other cellular pathways critical for tumor progression .

- Electron Transport Chain: Quinacrine interferes with mitochondrial function by inhibiting succinate oxidation, which may contribute to its antiparasitic effects .

Quinacrine shares structural similarities with several other compounds within the acridine class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Chloroquine | Similar acridine core | Primarily used as an antimalarial; targets heme detoxification. |

| Mefloquine | Acridine derivative | Used for malaria treatment; longer half-life than quinacrine. |

| Acridine | Basic structure | Parent compound; less bioactive compared to quinacrine. |

| Proflavine | Acridine derivative | Antiseptic properties; acts through different mechanisms than quinacrine. |

Quinacrine's unique combination of intercalative properties and interactions with multiple biological targets distinguishes it from these similar compounds. Its historical significance and ongoing research into new therapeutic applications further highlight its importance in medicinal chemistry.

The synthesis of quinacrine from 2,4-dichlorobenzoic acid represents one of the most established and well-documented approaches to this important antimalarial compound. The classical route involves a multi-step sequence that has been refined over decades of industrial development [1] [2] [3].

The initial step involves an Ullmann condensation reaction between 2,4-dichlorobenzoic acid and 4-methoxyaniline (p-anisidine). This copper-catalyzed coupling reaction proceeds at temperatures between 100-150°C and typically achieves yields of 85-95% [4] [5]. The reaction forms a diphenylamine-2-carboxylic acid intermediate, which serves as the precursor for subsequent cyclization. The regioselectivity of this coupling is crucial, as substitution must occur preferentially at the desired position to avoid formation of unwanted isomers.

Following the Ullmann coupling, cyclization and ring formation occur through treatment with phosphorus oxychloride at elevated temperatures ranging from 200-270°C [3]. This harsh condition requirement represents one of the major challenges in the classical synthesis, as POCl₃ is both highly reactive and requires specialized handling equipment. The cyclization yields 9-chloroacridine derivatives with typical yields of 75-85%. The use of triethylamine during this step prevents unwanted demethylation of the methoxy group, which would lead to impurity formation [6].

The deoxychlorination step converts the 9-chloroacridine to the corresponding acridine derivative using ferric chloride at temperatures of 150-200°C [7]. This selective reduction step achieves yields of 80-90% while maintaining the integrity of other functional groups present in the molecule. The challenge in this step lies in achieving complete dechlorination without affecting other parts of the molecular structure.

Side chain attachment represents the final synthetic transformation, where the acridine derivative is coupled with 1,4-diethylaminopentylamine under acid-catalyzed conditions at 80-120°C [5]. This step typically proceeds with yields of 70-85% and requires careful control of reaction parameters to ensure complete conversion while minimizing side reactions.

Final purification involves recrystallization and pH adjustment procedures, typically achieving purities of 85-95% with good recovery yields. The classical route demonstrates remarkable consistency and has been successfully scaled to industrial production levels, though it faces challenges related to the harsh reaction conditions and the handling of toxic reagents.

Modern Catalytic Approaches for Acridine Ring Formation

Recent advances in catalytic methodologies have provided more environmentally sustainable and operationally convenient alternatives to traditional quinacrine synthesis approaches. These modern methods emphasize green chemistry principles while maintaining or improving synthetic efficiency [8] [9] [10].

Palladium-catalyzed coupling reactions have emerged as particularly effective alternatives to classical Ullmann chemistry. These reactions utilize Pd(OAc)₂/ligand systems in aqueous medium at mild temperatures of 75-100°C, achieving excellent yields of 87-95% [6]. The use of water as a reaction medium significantly reduces environmental impact while providing recyclable catalyst systems. The palladium-catalyzed approach offers superior regioselectivity compared to copper-mediated processes and operates under much milder conditions.

Copper-mediated cyclization reactions using modern surfactant systems such as TPGS-750-M have revolutionized the approach to acridine synthesis [6]. These reactions proceed in water/ethanol mixtures at 70°C with yields reaching 85-99%. The aqueous micellar catalysis conditions provide several advantages: enhanced reaction rates, improved selectivity, easy product isolation, and minimal organic waste generation. The environmental E-factor for these processes is reduced by up to five-fold compared to traditional organic solvent-based methods.

Ruthenium-catalyzed dehydrogenation approaches employ Ru-PNP pincer complexes for selective ring formation reactions [11]. Operating in toluene at 180°C under hydrogen atmosphere, these methods achieve yields of 70-85% with exceptional selectivity for the desired acridine products. While requiring higher temperatures, these catalytic systems offer precise control over functional group transformations and can accommodate a wide range of substrate variations.

Nickel-catalyzed cross-coupling methodologies have proven particularly valuable for gram-scale synthesis of sterically hindered acridine derivatives [12]. Using NiCl₂(Ph₃P)₂ catalyst systems in THF at 80-120°C, these reactions achieve yields of 80-92% without requiring precious metal catalysts or additional ligands. The nickel-catalyzed approach represents a cost-effective alternative that maintains high synthetic efficiency while reducing overall production costs.

Microwave-assisted synthesis using sustainable catalysts such as Co/C derived from rice husks has demonstrated exceptional efficiency [8]. These reactions proceed at 100-140°C under microwave irradiation, achieving yields of 85-96% in significantly reduced reaction times. The microwave enhancement effect accelerates reaction rates by factors of 10-50 compared to conventional heating, while the use of agricultural waste-derived catalysts aligns with circular economy principles.

Photocatalytic methods employing acridine-based photocatalysts under LED irradiation represent the frontier of sustainable synthesis [13] [14]. These reactions operate at room temperature to 100°C using 400 nm LED light sources, achieving yields of 75-90% with exceptional atom economy. The photocatalytic approach eliminates the need for harsh chemical oxidants or reducing agents, instead utilizing light energy to drive the desired transformations.

Purification and Crystallization Methodologies

The purification of quinacrine requires sophisticated methodologies to achieve pharmaceutical-grade purity while maintaining acceptable recovery yields. Multiple approaches have been developed to address the specific challenges associated with quinacrine purification [15] [16].

Acid-base precipitation represents the most scalable approach for initial purification [3]. This method utilizes aqueous HCl/NaOH systems operating at pH 1-4 and temperatures of 25-50°C. The precipitation process achieves purities of 85-92% with recovery yields of 80-90%. The excellent industrial scalability of this approach makes it particularly suitable for large-scale manufacturing operations. The process involves dissolving crude quinacrine in acidic solution, followed by controlled pH adjustment to precipitate the pure compound while leaving impurities in solution.

Recrystallization from ethanol/water systems provides higher purity levels of 95-99% but with reduced recovery yields of 75-85% [16]. The process operates at 60-78°C with controlled slow cooling to promote formation of well-formed crystals. The cooling rate is critical for achieving optimal crystal morphology and purity, with typical cooling rates of 0.5-2°C per hour providing the best results. This method is particularly effective for removing colored impurities and achieving pharmaceutical-grade specifications.

Column chromatography using silica gel with ethyl acetate/hexanes gradient systems can achieve exceptional purities of 98-99.5% [15]. However, the recovery yields are limited to 70-80%, and the method shows poor industrial scalability due to solvent consumption and processing time requirements. This approach is primarily utilized for analytical-scale purification or when exceptional purity is required for specialized applications.

Crystallization from mixed solvent systems employs methanol/dichloromethane combinations under controlled evaporation conditions at 25-40°C [15]. This approach achieves purities of 90-95% with good recovery yields of 85-92%. The method offers better scalability than column chromatography while providing superior purity compared to simple precipitation methods.

pH-controlled precipitation using buffer solutions (pH 3-8) provides excellent control over the crystallization process [3]. Operating at controlled pH and temperatures of 25-60°C, this method achieves purities of 88-95% with recovery yields of 82-90%. The excellent industrial scalability makes this approach particularly attractive for large-scale operations where consistent quality is paramount.

Magnetic separation techniques have emerged as innovative approaches for catalyst and product separation [9] [10]. Using magnetic field separation at room temperature, these methods achieve purities of 90-96% with recovery yields of 88-95%. The good scalability and environmental benefits of magnetic separation make this approach particularly attractive for integrated synthesis-purification processes.

Industrial-Scale Production Challenges

The industrial manufacture of quinacrine faces numerous complex challenges that significantly impact production costs, quality, and regulatory compliance. These challenges span multiple categories and require sophisticated solutions for successful commercial implementation.

Raw material supply challenges center primarily on the availability and pricing volatility of 2,4-dichlorobenzoic acid [17]. This key starting material represents 15-25% of total cost of goods and is subject to supply chain disruptions and price fluctuations. The limited number of qualified suppliers creates vulnerability to supply interruptions, particularly during periods of high demand or manufacturing difficulties. Industrial manufacturers typically address these challenges through multiple supplier contracts and strategic inventory management, maintaining 3-6 months of raw material inventory to buffer against supply disruptions.

Process safety considerations present high-impact challenges that significantly affect facility design and operating procedures [3] [6]. The handling of POCl₃ requires specialized equipment and extensive safety protocols due to its highly corrosive and reactive nature. High-temperature operations (200-270°C) necessitate robust process control systems and emergency response procedures. Toxic intermediates generated during synthesis require specialized containment and waste treatment systems. Current solutions include automated handling systems, process containment technologies, and comprehensive safety protocols that increase capital and operating costs by 10-15% of total cost of goods.

Environmental impact challenges represent increasingly important considerations in modern pharmaceutical manufacturing [6]. Organic solvent waste generation, heavy metal catalyst usage, and high energy consumption contribute 20-30% to total production costs when environmental compliance and waste treatment are considered. The pharmaceutical industry's shift toward green chemistry has driven adoption of aqueous reaction media, solvent recycling systems, and catalytic alternatives to traditional stoichiometric reagents. These sustainable approaches often require significant capital investment but provide long-term cost benefits through reduced waste treatment expenses and improved regulatory standing.

Quality control challenges encompass comprehensive analytical requirements for pharmaceutical-grade quinacrine [16]. Impurity profiling requires sophisticated analytical methods capable of detecting and quantifying trace-level contaminants. Chiral purity assessment necessitates specialized chromatographic techniques, particularly important given quinacrine's stereochemical complexity. Degradation product monitoring requires stability-indicating analytical methods capable of detecting potential breakdown products under various storage conditions. These quality requirements contribute 8-12% to total cost of goods through analytical testing, method development, and quality assurance activities.

Cost considerations represent the most significant challenge category, contributing 25-35% to total cost of goods [18]. Multi-step synthesis inherently increases manufacturing complexity and reduces overall efficiency. Catalyst costs, particularly for precious metal systems, represent substantial ongoing expenses. Waste treatment costs continue to increase as environmental regulations become more stringent. Process optimization efforts focus on yield improvement, catalyst recycling, and waste minimization to control these costs.

Regulatory compliance challenges require continuous attention to evolving pharmaceutical manufacturing standards [19]. FDA and EMA guidelines for antimalarial drug manufacturing specify stringent requirements for facility design, process validation, and quality systems. Manufacturing standard compliance necessitates ongoing investment in facility upgrades and staff training. Documentation requirements continue to expand, requiring sophisticated data management systems. These regulatory considerations contribute 5-10% to total cost of goods but are essential for market access and product approval.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 5.75 at 25 °C (est)

5.5

Appearance

Melting Point

Decomposes at 248 °C

Melting point: ca 250 °C /Hydrochloride/

248 - 250 °C

Storage

UNII

Related CAS

316-05-2 (dimesylate)

6151-30-0 (di-hydrochloride, di-hydrate)

69-05-6 (di-hydrochloride)

78901-94-7 (monoacetate)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

THERAP CAT: Anthelmintic (Cestodes); antimalarial.

THERAP CAT (VET): Antiprotozoal, teniacide.

MEDICATION (VET): Protozoacide, anthelmintic. /Used/...with varying results against flukes & poor results in coccidiosis of cattle; good results against moniezia expansa & m benedini in sheep, & trichomoniasis in chickens, ducks, & geese; effective against "ich" parasite in fish tank...in exptl histoplasmosis... /Quinacrine hydrochloride/

For more Therapeutic Uses (Complete) data for QUINACRINE (11 total), please visit the HSDB record page.

Pharmacology

Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AX - Other agents against amoebiasis and other protozoal diseases

P01AX05 - Mepacrine

Mechanism of Action

Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase.

Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging.

Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes.

... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).

Vapor Pressure

Pictograms

Irritant

Other CAS

69-05-6

Absorption Distribution and Excretion

Rapidly absorbed from the gastrointestinal tract following oral administration. Also rapidly absorbed after intrapleural administration.

Widely distributed; concentrates in the liver, spleen, lungs, and adrenal glands. Concentration in the liver may be 20,000 times that in the plasma. Also deposited in skin, fingernails, and hair. Cerebrospinal fluid (CSF) concentration are 1 to 5% of corresponding plasma level. Lowest concentrations are found in the brain, heart, skeletal muscles, and breast milk.

Less than 11% eliminated in the urine daily; acidification of urine increases urinary excretion of quinacrine by up to 14%; excreted slowly, significant amounts being excreted in the urine for 2 months or more after discontinuation of quinacrine. Small amounts also excreted in bile, sweat, and saliva.

Quinacrine crosses the placenta and concentrations of drugs in fetal tissue are similar to maternal concentrations.

A small amount of quinacrine is excreted in breast milk.

Metabolism Metabolites

Mepacrine yields 6-chloro-9-(4-ethylamino-1-methylbutyl amino)-2-methoxyacridine in rabbits

Associated Chemicals

Quinacrine methanesulfonate; 316-05-2

Wikipedia

Drug Warnings

Quinacrine crosses the placenta and reaches the fetal circulation. There is one case of possible renal agenesis and hydrocephalus in an infant, although normal pregnancies have been reported after quinacrine ingestion during the first 4 weeks of gestation. If possible, quinacrine treatment for giardiasis in asymptomatic pregnant women should be postponed until after delivery.

Quinacrine may cause vomiting in children due to its bitter taste. The tablets may be crushed and mixed with jam, honey, or chocolate syrup or put in empty gelatin capsules to mask the taste. Children also tolerate quinacrine less well than do adults.

Adverse effects of quinacrine in dosages used for the treatment of malaria include mild transient headache, dizziness, and GI disorders such as diarrhea, anorexia, nausea, abdominal cramps, and rarely, vomiting. Transient psychoses lasting 2 to 4 weeks have been reported in some patients receiving quinacrine.

For more Drug Warnings (Complete) data for QUINACRINE (18 total), please visit the HSDB record page.

Biological Half Life

Methods of Manufacturing

Prepared by treating quinacrine base with methanesulfonic acid in alcoholic solution and precipitation methanesulfonate with ether. /Methanesulfonate/

2,4-Dichlorobenzoyl chloride + p-anisidine + 4-amino-1-diethylaminopentane (Friedel-Crafts acylation/amine formation/reductive amination)

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 970.83; Procedure: fluorometric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/

Method: AOAC 944.15; Procedure: volumetric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/

Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 210 nm

Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm

Clinical Laboratory Methods

Storage Conditions

Interactions

Concurrent use /of primaquine/ with quinacrine may inhibit the metabolism of primaquine or may displace if from tissue-binding sites, thereby increasing serum concentrations and potential toxicity of primaquine.

Aldehyde dehydrogenase may be inhibited by quinacrine, resulting in acummulation of acetaldehyde after alcohol ingestion and possibly "disulfram-like" reaction...

Stability Shelf Life

Dates

Altered expression of ERK, Cytochrome-c, and HSP70 triggers apoptosis in Quinacrine-exposed human invasive ductal carcinoma cells

Angela Samanta, Angshuman SarkarPMID: 34243615 DOI: 10.1016/j.biopha.2021.111707

Abstract

Invasive ductal carcinoma (IDC) is the most recurrent cancer, accounting for 80% of all breast cancers worldwide. Originating from the milk duct, it eventually invades the fibrous tissue of the breast outside the duct, proliferation takes 1-2 months for each division. Quinacrine (QC), an FDA-approved small molecule, has been shown to have anti-cancer activity in numerous cancerous cell lines through diverse pathways; ultimately leading to cell death. Here, we have investigated the mode of action of QC in MCF7 cells. This study demonstrated the modulation of cellular cytoskeleton, such as the formation of distinct filopodial and lamellipodial structures and spikes, through the regulation of small-GTPases. We also observed that QC induces a signaling cascade by inducing apoptotic cell death by increasing ROS generation and altering HSP70 expression; which presumably involves ERK regulation. Our findings show that QC could be an attractive chemotherapeutic agent having a "shotgun" nature with potential of inducing different signaling pathways leading to apoptotic cell death. This opens new avenues for research on developing QC as an effective therapeutic agent for the treatment of invasive ductal carcinomas.Intestinal giardiasis in children: Five years' experience in a reference unit

M F Ara-Montojo, J Bustamante, T Sainz, S Pérez, B Jiménez-Moreno, G Ruiz-Carrascoso, P Rodríguez-Molino, J Villota, M García-López-Hortenano, M J Mellado-PeñaPMID: 34020030 DOI: 10.1016/j.tmaid.2021.102082

Abstract

Giardiasis is highly prevalent in children and is often mildly symptomatic. First-line treatment is metronidazole, but treatment failure is not uncommon. We describe a paediatric series, to identify risk factors for treatment failure and to analyse the safety and effectiveness of other treatment strategies.Retrospective observational study, including children diagnosed with giardiasis from 2014 to 2019. Diagnosis was based on direct visualisation by microscopy after concentration using an alcohol-based fixative, antigen detection and/or DNA detection by polymerase chain reaction in stool. Treatment failure was considered when GI was detected 4 weeks after treatment.

A total of 120 patients were included, 71.6% internationally adopted, median age 4.2 (2.3-7.3) years. Only 50% presented with symptoms, mainly diarrhoea (35%) and abdominal pain (14.1%); co-parasitism was frequent (45%). First-line treatment failure after a standard dose of metronidazole was 20%, lowering to 8.3% when a higher dose was administered (p < 0.001). Quinacrine was administered in 10 patients, with 100% effectiveness. Children <2 years were at higher risk of treatment failure (OR 3.49; 95% CI 1.06-11.53; p = 0.040).

In children with giardiasis, treatment failure is frequent, especially before 2 years of age. Quinacrine can be considered as a second-line treatment. After treatment, eradication should be confirmed.

Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH

Tomohisa Kitagawa, Atsushi Matsumoto, Ichiro Terashima, Yukifumi UesonoPMID: 33775096 DOI: 10.1021/acs.jmedchem.0c02056

Abstract

Quinacrine (QC) and chloroquine (CQ) have antimicrobial and antiviral activities as well as antimalarial activity, although the mechanisms remain unknown. QC increased the antimicrobial activity against yeast exponentially with a pH-dependent increase in the cationic amphiphilic drug (CAD) structure. CAD-QC localized in the yeast membranes and induced glucose starvation by noncompetitively inhibiting glucose uptake as antipsychotic chlorpromazine (CPZ) did. An exponential increase in antimicrobial activity with pH-dependent CAD formation was also observed for CQ, indicating that the CAD structure is crucial for its pharmacological activity. A decrease in CAD structure with a slight decrease in pH from 7.4 greatly reduced their effects; namely, these drugs would inefficiently act on falciparum malaria and COVID-19 pneumonia patients with acidosis, resulting in resistance. The decrease in CAD structure at physiological pH was not observed for quinine, primaquine, or mefloquine. Therefore, restoring the normal blood pH or using pH-insensitive quinoline drugs might be effective for these infectious diseases with acidosis.Nano-synergistic combination of Erlotinib and Quinacrine for non-small cell lung cancer (NSCLC) therapeutics - Evaluation in biologically relevant in-vitro models

Nishant S Kulkarni, Bhuvaneshwar Vaidya, Vivek GuptaPMID: 33579503 DOI: 10.1016/j.msec.2021.111891

Abstract

Non-small cell lung cancer (NSCLC), pre-dominant subtype of lung cancer, is a global disorder affecting millions worldwide. One of the early treatments for NSCLC was use of a first-generation tyrosine kinase inhibitor, Erlotinib (Erlo). However, chronic exposure to Erlo led to development of acquired drug resistance (ADR) in NSCLC, limiting the clinical use of Erlo. A potential approach to overcome development of ADR is a multi-drug therapy. It has been previously reported that Erlo and Quinacrine (QA), an anti-malarial drug, can work synergistically to inhibit tumor progression in NSCLC. However, the combination failed at clinical stages, citing lack of efficacy. In this study, an effort has been made to improve the efficacy of Erlo-QA combination via development of nanoformulations, known to enhance therapeutic efficacy of potent chemotherapies. Synergy between Erlo and QA was measured via estimating the combination indices (CI). It was seen that established combination of nanoformulations (CI: 0.25) had better synergy than plain drug solutions (CI: 0.85) in combination. Following extensive in-vitro testing, data were simulated in biologically relevant 3D tumor models. Two tumor models were developed for extensive in-vitro testing, 3D-Spheroids grown in ultra-low attachment culture plates for efficacy evaluation and a 5D-spheroid model in 5D-sphericalplate with capability of growing 750 spheroids/well for protein expression analysis. Extensive studies on these models revealed that combination of Erlo and QA nanoformulations overall had a better effect in terms of synergy enhancement as compared to plain drug combination. Further, effect of combinatorial therapy on molecular markers was evaluated on 5D-Sphericalplate leading to similar effects on synergy enhancement. Results from present study suggests that combination of nanoformulations can improve the synergy between Erlo and QA while reducing the overall therapeutic dose.Quinacrine as a potential treatment for COVID-19 virus infection

B Pineda, V Pérez de la Cruz, R Hernández Pando, J SoteloPMID: 33506949 DOI: 10.26355/eurrev_202101_24428

Abstract

A novel coronavirus named severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) is a current outbreak of infection termed Coronavirus Disease 2019 (COVID-19) by the World Health Organization (WHO). COVID-19 is currently a global pandemic that may cause close to half a billion deaths around the world. Until now, there is no effective treatment for COVID-19. Quinacrine (Qx) has been used since the 1930s as preventive antimalarial compound. It is a recognized small molecule inhibitor of RNA virus replication, with known anti-prion activity, and identified as a potent Ebola virus inhibitor both in vitro and in vivo. Recently, Qx has showed anti-SARS-CoV-2 activity. Herein, we review the potential mechanisms associated with quinacrine as an antiviral compound.Comparison of chloroquine-like molecules for lysosomal inhibition and measurement of autophagic flux in the brain

Célia Fourrier, Valerie Bryksin, Kathryn Hattersley, Leanne K Hein, Julien Bensalem, Timothy J SargeantPMID: 33316543 DOI: 10.1016/j.bbrc.2020.12.008

Abstract

Measurement of autophagic flux in vivo is critical to understand how autophagy can be used to combat disease. Neurodegenerative diseases have a special relationship with autophagy, which makes measurement of autophagy in the brain a significant research priority. Currently, measurement of autophagic flux is possible through use of transgenic constructs, or application of a lysosomal inhibitor such as chloroquine. Unfortunately, chloroquine is not useful for measuring autophagic flux in the brain and the use of transgenic animals necessitates cross-breeding of transgenic strains and maintenance of lines, which is costly. To find a drug that could block lysosomal function in the brain for the measurement of autophagic flux, we selected compounds from the literature that appeared to have similar properties to chloroquine and tested their ability to inhibit autophagic flux in cell culture and in mice. These chemicals included chloroquine, quinacrine, mefloquine, promazine and trifluoperazine. As expected, chloroquine blocked lysosomal degradation of the autophagic protein LC3B-II in cell culture. Quinacrine also inhibited autophagic flux in cell culture. Other compounds tested were not effective. When injected into mice, chloroquine caused accumulation of LC3B-II in heart tissue, and quinacrine was effective at blocking LC3B-II degradation in male, but not female skeletal muscle. None of the compounds tested were useful for measuring autophagic flux in the brain. During this study we also noted that the vehicle DMSO powerfully up-regulated LC3B-II abundance in tissues. This study shows that chloroquine and quinacrine can both be used to measure autophagic flux in cells, and in some peripheral tissues. However, measurement of flux in the brain using lysosomal inhibitors remains an unresolved research challenge.Undaria pinnatifida fucoidan nanoparticles loaded with quinacrine attenuate growth and metastasis of pancreatic cancer

Samar M Etman, Radwa A Mehanna, Amany Abdel Bary, Yosra S R Elnaggar, Ossama Y AbdallahPMID: 33340624 DOI: 10.1016/j.ijbiomac.2020.12.109

Abstract

Pancreatic cancer is a devastating gastrointestinal tumor with limited Chemotherapeutic options. Treatment is restricted by its poor vascularity and dense surrounding stroma. Quinacrine is a repositioned drug with an anticancer activity but suffers a limited ability to reach tumor cells. This could be enhanced using nanotechnology by the preparation of quinacrine-loaded Undaria pinnatifida fucoidan nanoparticles. The system exploited fucoidan as both a delivery system of natural origin and active targeting ligand. Lactoferrin was added as a second active targeting ligand. Single and dual-targeted particles prepared through nanoprecipitation and ionic interaction respectively were appraised. Both particles showed a size lower than 200 nm, entrapment efficiency of 80% and a pH-dependent release of the drug in the acidic environment of the tumor. The anticancer activity of quinacrine was enhanced by 5.7 folds in dual targeted particles compared to drug solution with a higher ability to inhibit migration and invasion of cancer. In vivo, these particles showed a 68% reduction in tumor volume compared to only 20% for drug solution. In addition, they showed a higher animals' survival rate with no hepatotoxicity. Hence, these particles could be an effective option for the eradication of pancreatic cancer cells.Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro

Mónica Salas Rojas, Raúl Silva Garcia, Estela Bini, Verónica Pérez de la Cruz, Juan Carlos León Contreras, Rogelio Hernández Pando, Fernando Bastida Gonzalez, Eduardo Davila-Gonzalez, Mario Orozco Morales, Armando Gamboa Domínguez, Julio Sotelo, Benjamín PinedaPMID: 33477376 DOI: 10.3390/v13010121

Abstract

Quinacrine (Qx), a molecule used as an antimalarial, has shown anticancer, antiprion, and antiviral activity. The most relevant antiviral activities of Qx are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA. Moreover, Qx has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response. The aim of this study was to evaluate the potential antiviral effect of Qx against denominated severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection in Vero E6 cells. The cytotoxicity of Qx in Vero E6 cells was determined by the MTT assay. Afterwards, Vero E6 cells were infected with SARS-CoV-2 at different multiplicities of infections (MOIs) of 0.1 and 0.01 in the presence of Qx (0-30 µM) to determinate the half maximal effective concentration (EC). After 48 h, the effect of Qx against SARS-CoV-2 was assessed by viral cytotoxicity and viral copy numbers, the last were determined by digital real-time RT-PCR (ddRT-PCR). Additionally, electron and confocal microscopy of Vero E6 cells infected and treated with Qx was studied. Our data show that Qx reduces SARS-CoV-2 virus replication and virus cytotoxicity, apparently by inhibition of viral ensemble, as observed by ultrastructural images, suggesting that Qx could be a potential drug for further clinical studies against coronavirus disease 2019 (COVID-19) infection.

The Repurposed Drugs Suramin and Quinacrine Cooperatively Inhibit SARS-CoV-2 3CL

Raphael J Eberle, Danilo S Olivier, Marcos S Amaral, Ian Gering, Dieter Willbold, Raghuvir K Arni, Monika A CoronadoPMID: 34068686 DOI: 10.3390/v13050873

Abstract

Since the first report of a new pneumonia disease in December 2019 (Wuhan, China) the WHO reported more than 148 million confirmed cases and 3.1 million losses globally up to now. The causative agent of COVID-19 (SARS-CoV-2) has spread worldwide, resulting in a pandemic of unprecedented magnitude. To date, several clinically safe and efficient vaccines (e.g., Pfizer-BioNTech, Moderna, Johnson & Johnson, and AstraZeneca COVID-19 vaccines) as well as drugs for emergency use have been approved. However, increasing numbers of SARS-Cov-2 variants make it imminent to identify an alternative way to treat SARS-CoV-2 infections. A well-known strategy to identify molecules with inhibitory potential against SARS-CoV-2 proteins is repurposing clinically developed drugs, e.g., antiparasitic drugs. The results described in this study demonstrated the inhibitory potential of quinacrine and suramin against SARS-CoV-2 main protease (3CL). Quinacrine and suramin molecules presented a competitive and noncompetitive inhibition mode, respectively, with IC

values in the low micromolar range. Surface plasmon resonance (SPR) experiments demonstrated that quinacrine and suramin alone possessed a moderate or weak affinity with SARS-CoV-2 3CL

but suramin binding increased quinacrine interaction by around a factor of eight. Using docking and molecular dynamics simulations, we identified a possible binding mode and the amino acids involved in these interactions. Our results suggested that suramin, in combination with quinacrine, showed promising synergistic efficacy to inhibit SARS-CoV-2 3CL

. We suppose that the identification of effective, synergistic drug combinations could lead to the design of better treatments for the COVID-19 disease and repurposable drug candidates offer fast therapeutic breakthroughs, mainly in a pandemic moment.

Effects of Quinacrine on Expression of Hippo signaling Pathway Components (LATS1, LATS2, and YAP) in Human Breast Cancer Stem Cells

Soroush Darbankhales, Reza Mirfakhraie, Hossein Ghahremani, Mohsen Asadolahi, Kobra Saket-Kisomi, Lily Safakish, Sepideh Darbeheshti, Zahra Ganjkhanlou, Siamak Salami, Majid Sirati-SabetPMID: 33247672 DOI: 10.31557/APJCP.2020.21.11.3171

Abstract

The Hippo signaling pathway has important role in the pathogenesis of some tumors. Breast cancer is the most prevalent cancer among females in the world. In recent years, various articles referred to inhibiting effect of quinacrine, a derivative of 9-aminoacridine, on the growth of several types of cancer cells. In this study, we evaluated the effect of quinacrine on expression of LATS1, LATS2, and YAP genes of the Hippo signaling pathway and YAP level in human breast cancer stem cells (MDA-MB 231 cell line). This cell line of breast cancer expresses the triple negative characteristics.MDA-MB 231 cells was treated with 0.5 µM of quinacrine for 3 days. The dose was selected using MTT assays. The expression of genes was quantified by Real-time PCR. The protein expression was performed by Western blotting. Significance of observations were checked by means of Mann-Whitney test using p.